molecular formula C17H21N5O4S B215275 4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine

4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine

Cat. No. B215275
M. Wt: 391.4 g/mol
InChI Key: GNPSABGPJDGVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has been shown to be effective in treating various autoimmune diseases and B-cell malignancies.

Mechanism of Action

TAK-659 selectively inhibits BTK, which is a crucial enzyme in the 4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine signaling pathway. BTK is responsible for activating downstream signaling pathways that ultimately lead to B-cell proliferation and survival. By inhibiting BTK, TAK-659 blocks the activation of these downstream pathways and induces apoptosis (programmed cell death) in B-cells. This mechanism of action has been shown to be effective in treating autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TAK-659 selectively inhibits BTK and induces apoptosis in B-cells. In vivo studies have shown that TAK-659 has a favorable pharmacokinetic profile and is well-tolerated in animal models. TAK-659 has also been shown to have a low potential for drug-drug interactions, which is an important consideration in clinical applications.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for precise targeting of the 4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine signaling pathway. TAK-659 has also been optimized for high yields and purity, which facilitates its use in lab experiments. However, TAK-659 has some limitations, including its relatively high cost and limited availability. These factors may limit its use in some lab settings.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple pathways in autoimmune diseases and B-cell malignancies. Another area of interest is the investigation of TAK-659 in other disease models, such as solid tumors. Additionally, further optimization of the synthesis method and pharmacokinetic properties of TAK-659 may lead to improved clinical applications. Overall, TAK-659 has shown promising results in scientific research and has the potential to be a valuable tool in the treatment of various diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 3-bromo-4-methylpyridine with potassium tert-butoxide to obtain the corresponding pyridine anion. This anion is then reacted with N-[(tert-butoxy)carbonyl]morpholine to form the intermediate compound. The intermediate is then reacted with 4-(3-toluidino)sulfonyl chloride to obtain the final product, TAK-659. This synthesis method has been optimized to produce high yields and purity of TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in various fields of scientific research. In particular, its selective inhibition of BTK has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

properties

Product Name

4-{[({[4-(3-Toluidino)-3-pyridinyl]sulfonyl}amino)carbonyl]amino}morpholine

Molecular Formula

C17H21N5O4S

Molecular Weight

391.4 g/mol

IUPAC Name

1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-morpholin-4-ylurea

InChI

InChI=1S/C17H21N5O4S/c1-13-3-2-4-14(11-13)19-15-5-6-18-12-16(15)27(24,25)21-17(23)20-22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,18,19)(H2,20,21,23)

InChI Key

GNPSABGPJDGVFY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NN3CCOCC3

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.